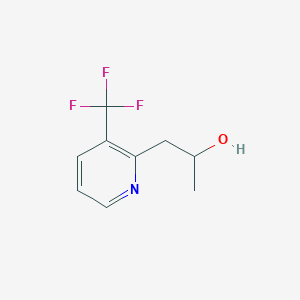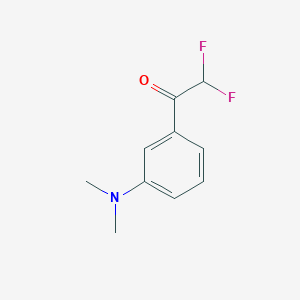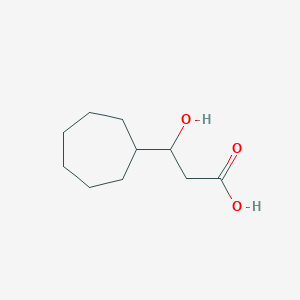
3-Cycloheptyl-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cycloheptyl-3-hydroxypropanoic acid is an organic compound with the molecular formula C10H18O3 It is characterized by a cycloheptyl group attached to a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptyl-3-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with ethyl chloroacetate in the presence of a base, followed by hydrolysis and reduction to yield the desired product. The reaction conditions typically involve:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using engineered microorganisms may offer a sustainable and efficient alternative for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cycloheptyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Thionyl chloride in dichloromethane
Major Products Formed
Oxidation: 3-Cycloheptyl-3-oxopropanoic acid
Reduction: 3-Cycloheptyl-1,3-propanediol
Substitution: 3-Cycloheptyl-3-chloropropanoic acid
Applications De Recherche Scientifique
3-Cycloheptyl-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Cycloheptyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypropanoic acid: Lacks the cycloheptyl group, making it less hydrophobic and less sterically hindered.
3-Cyclohexyl-3-hydroxypropanoic acid: Contains a cyclohexyl group instead of a cycloheptyl group, resulting in different steric and electronic properties.
Uniqueness
3-Cycloheptyl-3-hydroxypropanoic acid is unique due to its cycloheptyl group, which imparts distinct steric and hydrophobic characteristics. This uniqueness can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
3-cycloheptyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H18O3/c11-9(7-10(12)13)8-5-3-1-2-4-6-8/h8-9,11H,1-7H2,(H,12,13) |
Clé InChI |
SZYMHLFZNYERQT-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


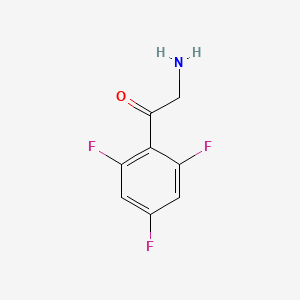
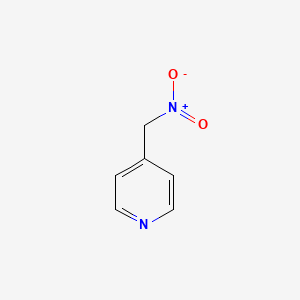
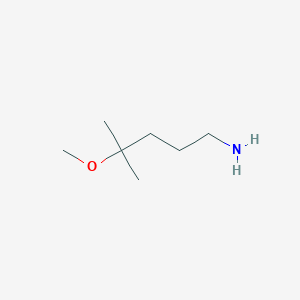
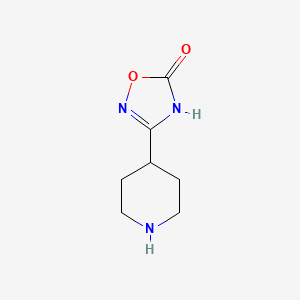
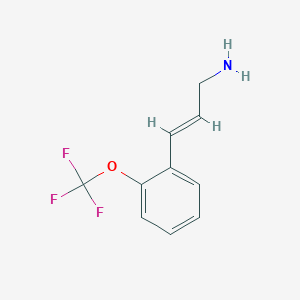
![1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine](/img/structure/B13596660.png)

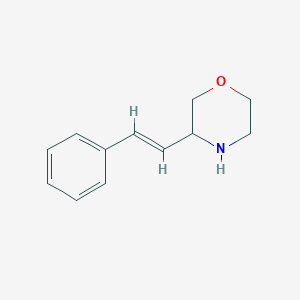

amine](/img/structure/B13596687.png)
